
Rel-(3R,4S)-4-methylpyrrolidin-3-amine
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Overview
Description
Rel-(3R,4S)-4-methylpyrrolidin-3-amine is a chiral amine compound characterized by its pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-methylpyrrolidin-3-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for nucleophilic substitution often involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinones, while substitution reactions can produce a wide range of functionalized pyrrolidines.
Scientific Research Applications
Rel-(3R,4S)-4-methylpyrrolidin-3-amine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Rel-(3R,4S)-4-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog without the methyl substitution.
Prolinol: A hydroxylated derivative with different stereochemistry.
Pyrrolizines: Compounds with an additional fused ring structure.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can significantly influence its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, a useful ligand in asymmetric catalysis, and a promising intermediate in pharmaceutical development. Further research into its properties and applications will continue to uncover new and exciting possibilities for this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing enantiopure Rel-(3R,4S)-4-methylpyrrolidin-3-amine, and how can stereochemical purity be validated?
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Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example, diastereodivergent asymmetric Michael addition-alkylation reactions using metal catalysts (e.g., Sc(III) complexes) can achieve high enantioselectivity (72–99% ee) . Stereochemical validation requires chiral HPLC or NMR analysis with chiral shift reagents. X-ray crystallography is definitive for absolute configuration determination, as seen in related pyrrolidine derivatives .
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Key Data :
Catalyst | Reaction Type | Yield (%) | ee (%) |
---|---|---|---|
Sc(III)/Chiral ligand | Michael addition | 50–99 | 72–99 |
Pd/C with chiral amine | Reductive amination | 60–85 | 85–95 |
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The (3R,4S) configuration creates a rigid bicyclic transition state in SN2 reactions, favoring axial attack. Computational modeling (e.g., DFT calculations) predicts regioselectivity, while experimental validation uses kinetic isotope effects (KIE) . For example, β,γ-unsaturated α-keto esters exhibit distinct reactivity patterns depending on stereoelectronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
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Methodological Answer : Contradictions often arise from impurities or stereochemical mismatches. Rigorous purity assessment (HPLC, mass spectrometry) and enantiomeric excess (ee) validation are critical. For example, a 5% impurity in a related piperidine analog altered IC50 values by 10-fold . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) minimizes false positives .
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Case Study :
Compound | Reported Activity | Identified Issue | Resolution |
---|---|---|---|
Rel-(3R,4S)-4-methyl analog | Inactive in kinase assay | Residual solvent (DMSO) | Repurification under inert atmosphere |
Diastereomeric impurity | False SAR trend | Chiral HPLC separation | Improved correlation (R² = 0.92) |
Q. How can computational tools predict the pharmacokinetic (PK) profile of this compound derivatives?
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Methodological Answer : QSAR models trained on pyrrolidine/piperidine datasets predict logP, metabolic stability, and BBB permeability. For instance, molecular descriptors (e.g., topological polar surface area, TPSA) correlate with oral bioavailability in rodents (R² = 0.78) . MD simulations (e.g., Desmond) model binding to CYP450 isoforms to predict drug-drug interactions .
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Computational Workflow :
Generate 3D conformers (OpenBabel).
Calculate ADME parameters (SwissADME).
Validate with in vitro microsomal stability assays .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist on the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies often stem from solvent polarity or counterion effects. For example, LiClO4 in THF stabilizes transition states, improving enantioselectivity by 15% compared to NaBH4 . Systematic screening (DoE approaches) identifies optimal conditions:
Factor | Range Tested | Optimal Value |
---|---|---|
Solvent | THF, DCM, MeCN | THF |
Temperature | −20°C to 25°C | 0°C |
Catalyst loading | 1–10 mol% | 5 mol% |
Q. Experimental Design Recommendations
Q. What in vitro assays are most suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer : Prioritize assays based on target engagement:
Properties
Molecular Formula |
C5H12N2 |
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Molecular Weight |
100.16 g/mol |
IUPAC Name |
(3R,4S)-4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChI Key |
SLTMFXXAJKCIPQ-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1N |
Canonical SMILES |
CC1CNCC1N |
Origin of Product |
United States |
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